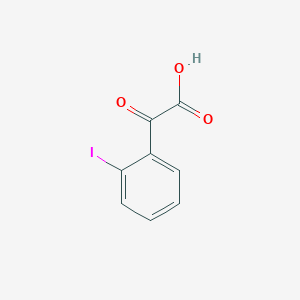
3-Bromo-2,4-dichlorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4-dichlorobenzonitrile, with the chemical formula C7H2BrCl2N, is a compound that belongs to the class of benzonitriles. Its CAS Registry Number is 6574-99-8 . This compound is characterized by its halogen-substituted benzene ring, containing both bromine and chlorine atoms.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes exist for the preparation of 3-Bromo-2,4-dichlorobenzonitrile. One common method involves the bromination of 2,4-dichlorobenzonitrile using bromine or a brominating agent. The reaction proceeds as follows:
2,4-dichlorobenzonitrile+Br2→this compound+HBr
Reaction Conditions:
The reaction typically occurs at elevated temperatures and in the presence of a suitable solvent (e.g., chloroform or dichloromethane). Catalysts or initiators may also be employed to enhance the reaction rate.
Industrial Production:
This compound is produced on an industrial scale for various applications. Manufacturers optimize the reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-Bromo-2,4-dichlorobenzonitrile participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Reduction Reactions: Reduction with suitable reagents can lead to the formation of substituted amines.
Oxidation Reactions: Oxidation of the compound may yield corresponding acids or other oxidized derivatives.
Common reagents include strong bases (such as sodium hydroxide), reducing agents (like lithium aluminum hydride), and oxidizing agents (such as potassium permanganate).
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,4-dichlorobenzonitrile finds applications in:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Agrochemicals: Some herbicides and fungicides contain similar structures, making this compound relevant in crop protection.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Wirkmechanismus
The exact mechanism of action for 3-Bromo-2,4-dichlorobenzonitrile depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
While 3-Bromo-2,4-dichlorobenzonitrile is unique due to its specific halogen substitution pattern, similar compounds include other halogenated benzonitriles (e.g., 2,4-dichlorobenzonitrile, 3-bromobenzonitrile). Each compound exhibits distinct reactivity and properties.
Eigenschaften
Molekularformel |
C7H2BrCl2N |
|---|---|
Molekulargewicht |
250.90 g/mol |
IUPAC-Name |
3-bromo-2,4-dichlorobenzonitrile |
InChI |
InChI=1S/C7H2BrCl2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H |
InChI-Schlüssel |
CQAGFFKNYBZKHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C#N)Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13126692.png)
![2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13126707.png)

![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)








